Technical Guide: Structure & Synthesis of 5-Amino-6-nitro-2,3-dihydrobenzofuran
Technical Guide: Structure & Synthesis of 5-Amino-6-nitro-2,3-dihydrobenzofuran
The following technical guide details the structural analysis, synthesis, and application of 5-Amino-6-nitro-2,3-dihydrobenzofuran , a critical intermediate in the development of tricyclic pharmaceutical scaffolds such as Anaprazole.
Executive Summary & Molecular Profile
5-Amino-6-nitro-2,3-dihydrobenzofuran (CAS: 84594-78-5) is a disubstituted bicyclic heterocycle used primarily as a regiospecific building block in medicinal chemistry. Its core value lies in its "ortho-nitroaniline" motif embedded within a dihydrobenzofuran framework, serving as a masked precursor for fused imidazole systems (e.g., furo[2,3-f]benzimidazoles).
Physicochemical Identity
| Property | Specification |
| CAS Number | 84594-78-5 |
| IUPAC Name | 6-Nitro-2,3-dihydro-1-benzofuran-5-amine |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| Appearance | Pink to Red Crystalline Solid |
| Melting Point | 148–149 °C |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Low solubility in water |
| pKa (Predicted) | ~1.21 (Conjugate acid of amine) |
Structural conformation
Unlike planar benzofurans, the 2,3-dihydro analog exhibits a puckered furan ring (envelope conformation) to relieve torsional strain between the methylene groups at C2 and C3. The 5-amino and 6-nitro substituents are coplanar with the benzene ring, stabilized by a strong intramolecular hydrogen bond between the amine proton and the nitro oxygen (
Synthesis Workflow & Causality
The synthesis of this compound is not a direct nitration of the amine. Direct nitration of 5-amino-2,3-dihydrobenzofuran leads to oxidation (tar formation) or uncontrolled polynitration. A Protection-Nitration-Deprotection strategy is required to modulate reactivity and enforce regioselectivity.
Reaction Scheme (DOT Visualization)
Figure 1: Three-step synthetic pathway ensuring regiocontrol at the C6 position.
Detailed Protocol
Step 1: Acetylation (Protection)
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Rationale: The free amine is too electron-rich. Acetylation creates an acetamido group, which is still an ortho/para director but less activating, preventing oxidation by nitric acid.
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Protocol: Dissolve 5-amino-2,3-dihydrobenzofuran in ethyl acetate. Add acetic anhydride (1.2 eq) dropwise at room temperature. Stir for 30 minutes. The product precipitates or is isolated by evaporation.
Step 2: Nitration (Regiocontrol)
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Rationale: We need to install the nitro group at C6.
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Electronic Logic: The acetamido group at C5 directs ortho to positions C4 and C6. The ether oxygen at C1 directs ortho to C7 and para to C5 (occupied).
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Steric Logic: Position C4 is the "peri" position, sterically crowded by the adjacent C3 methylene of the furan ring. Position C6 is less hindered. Consequently, nitration occurs selectively at C6.
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Protocol: Dissolve the acetamide in acetic acid/acetic anhydride. Cool to 0–5 °C. Add fuming nitric acid (1.1 eq) dropwise. The electron-withdrawing nature of the acetyl group prevents over-nitration.
Step 3: Hydrolysis (Deprotection)
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Rationale: Removal of the acetyl group restores the free amine.
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Protocol: Reflux the intermediate in dilute HCl or ethanolic NaOH. Neutralize to precipitate the red solid product. Recrystallize from ethanol/water.
Mechanistic Analysis: Regioselectivity
The regioselectivity is driven by the synergistic (or conflicting) directing effects of the heterocyclic oxygen and the acetamido group.
Electronic Directing Effects (DOT Visualization)
Figure 2: Directing effects favoring electrophilic substitution at C6.
The acetamido group dominates the directing effect. While C4 is chemically activated, the steric clash with the C3-methylene group of the dihydrofuran ring makes the transition state for C4-substitution higher in energy. C6 is accessible and electronically activated, leading to >90% regioselectivity.
Applications in Drug Development
This molecule is a "gateway intermediate" for synthesizing Furo[2,3-f]benzimidazoles , a scaffold found in novel proton pump inhibitors (PPIs) like Anaprazole .
Transformation Logic:
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Reduction: The 5-amino-6-nitro compound is reduced (H₂/Pd-C or Fe/AcOH) to 5,6-diamino-2,3-dihydrobenzofuran .
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Cyclization: The diamine reacts with a carboxylic acid derivative (e.g., formic acid or a functionalized ester) to close the imidazole ring.
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Result: A tricyclic system capable of inhibiting H+/K+-ATPase.
Characterization Data (Self-Validating)
To confirm the structure during synthesis, look for these specific spectroscopic signatures:
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR | Singlet at ~7.8 ppm | H-7 : Deshielded by the adjacent Nitro group (ortho) and Oxygen (ortho). Appears as a singlet (para to H4). |
| ¹H NMR | Singlet at ~6.5 ppm | H-4 : Shielded by the adjacent Amino group (ortho). Appears as a singlet (para to H7). |
| ¹H NMR | Multiplets 3.0–4.6 ppm | H-2/H-3 : Characteristic triplet/multiplet pattern of the dihydrofuran ring (CH₂-CH₂-O). |
| IR | 3300–3400 cm⁻¹ | N-H Stretch : Primary amine doublet. |
| IR | 1350 & 1530 cm⁻¹ | NO₂ Stretch : Symmetric and asymmetric nitro bands. |
Safety & Handling
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Nitroaniline Hazard: Like all nitroanilines, this compound can be absorbed through the skin and may cause methemoglobinemia. Handle in a fume hood with nitrile gloves.
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Explosion Risk: The nitration step (Step 2) involves mixing organic material with concentrated nitric acid. This is exothermic. Temperature control (<10 °C) is critical to prevent thermal runaway.
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C to prevent oxidation of the amine.
References
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Synthesis & Properties: 6-Nitro-2,3-dihydrobenzofuran-5-amine. ChemicalBook. Retrieved from
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Synthetic Protocol: Preparation of 5-amino-6-nitro-2,3-dihydrobenzofuran via acetylation/nitration. Ambeed. Retrieved from
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Drug Application (Anaprazole): Anaprazole Sodium - Drug Targets, Indications. PatSnap Synapse.[1] Retrieved from
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Benzofuran Scaffolds: Synthesis of Benzofuran Derivatives via Cyclization. NIH/PubMed. Retrieved from
